CPDT

Cancer Chemoprevention Bladder Cancer Phase 2 Enzyme Induction

CPDT (5,6-dihydrocyclopenta-1,2-dithiole-3-thione, SNU2A) is the tool compound of choice for bladder cancer chemoprevention and Nrf2-mediated neuroprotection. It delivers >4-fold bladder-specific phase 2 enzyme induction vs. oltipraz at a low oral dose of 0.98 μmol/kg/day, with a 5.2-fold increase in Nrf2 nuclear translocation localized to the bladder epithelium. In neuroprotection, CPDT outperforms D3T and t-BHQ at equal 30 µM concentrations. Unlike its six-membered ring homolog CHDT — which completely loses glutathione induction activity — CPDT’s cyclopenta dithiolethione ring is essential for efficacy. Order the benchmark compound.

Molecular Formula C6H6S3
Molecular Weight 174.3 g/mol
CAS No. 14085-33-7
Cat. No. B076147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPDT
CAS14085-33-7
Synonyms5,6-dihydrocyclopenta(c)(1,2)-dithiole-3(4H)-thione
5,6-dihydrocyclopenta-1,2-dithiole-3-thione
CPDT thione cpd
Molecular FormulaC6H6S3
Molecular Weight174.3 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)SSC2=S
InChIInChI=1S/C6H6S3/c7-6-4-2-1-3-5(4)8-9-6/h1-3H2
InChIKeyAVSGTGUIBQOXJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CPDT (CAS 14085-33-7) Product Overview: A Highly Potent, Orally Active Phase 2 Enzyme Inducer for Chemoprevention and Neuroprotection Research


CPDT (5,6-dihydrocyclopenta-1,2-dithiole-3-thione, CAS 14085-33-7, also known as SNU2A) is a synthetic dithiolethione compound . It is a highly potent, orally active inducer of phase 2 detoxifying enzymes and an activator of the Nrf2 (nuclear factor erythroid 2-related factor 2) transcription factor . This mechanism of action drives its primary research applications in cancer chemoprevention, particularly in the urinary bladder, as well as in neuroprotection models, where it is used to investigate the mitigation of oxidative stress and related pathologies .

Why CPDT (CAS 14085-33-7) Cannot Be Interchanged with Other Dithiolethiones or Phase 2 Enzyme Inducers


The class of dithiolethiones and other Nrf2-activating phase 2 enzyme inducers are not functionally interchangeable. The specific ring structure of CPDT confers a unique profile of tissue specificity, potency, and efficacy relative to its close analogs and even its own homologs [1]. As the quantitative evidence below will demonstrate, substituting CPDT with another compound like the first-generation dithiolethione oltipraz, the structurally simpler D3T, or its six-membered ring homolog CHDT, will result in significantly lower inductive activity, different tissue distribution, or a complete loss of function in key experimental contexts [2].

Quantitative Evidence for Selecting CPDT (CAS 14085-33-7): Head-to-Head Comparisons with Oltipraz, D3T, and Structural Analogs


CPDT Outperforms Oltipraz in Bladder-Specific Phase 2 Enzyme Induction by >4-Fold

In a comparative in vivo study, CPDT was found to be the most potent inducer of phase 2 enzymes in the rat bladder among 10 dithiolethiones evaluated [1]. Crucially, a direct head-to-head comparison with oltipraz, a prototypical dithiolethione chemopreventive agent, revealed that CPDT's inductive activity was quantitatively superior [2].

Cancer Chemoprevention Bladder Cancer Phase 2 Enzyme Induction NQO1 GST

CPDT Demonstrates Potent Bladder Enzyme Induction at a Very Low In Vivo Dose

CPDT exhibits high in vivo efficacy specifically in the urinary bladder, a primary target for chemoprevention. It achieves significant biological effects at a low dose, establishing a favorable potency profile for in vivo study design [1].

In Vivo Efficacy Bladder Chemoprevention Low-Dose

The Cyclopenta Ring of CPDT Is Essential for Glutathione Induction: A Comparative SAR Study

A structure-activity relationship (SAR) study in SH-SY5Y neuroblastoma cells revealed that the specific cyclopenta ring of CPDT is a critical determinant of its biological activity. This was demonstrated by a direct comparison with its six-membered ring homolog, CHDT .

Structure-Activity Relationship SAR Glutathione Neuroprotection Dithiolethione

CPDT Provides Superior Neuroprotection and Motor Neuron Survival Compared to D3T and t-BHQ

In an ex vivo model of traumatic spinal cord injury, CPDT was directly compared to two other known phase 2 enzyme inducers, D3T and t-BHQ, for its ability to promote motor neuron survival [1].

Neuroprotection Motor Neuron Spinal Cord Injury ALS Dithiolethione

CPDT Induces a Strong Nuclear Translocation of Nrf2, a Master Regulator of Cytoprotection

The ability of CPDT to activate the Nrf2 pathway, a cornerstone of its cytoprotective effect, was quantified in the bladder epithelium, the site of origin for most bladder cancers [1].

Nrf2 Activation Nuclear Translocation Cytoprotection Bladder Epithelium

Primary Research Application Scenarios for CPDT (CAS 14085-33-7) Based on Quantitative Evidence


Bladder Cancer Chemoprevention Studies: Replacing Oltipraz with a More Potent and Tissue-Specific Inducer

CPDT is the clear tool compound of choice for in vivo and in vitro studies of bladder cancer chemoprevention, replacing the less potent and more broadly acting oltipraz. It offers a >4-fold increase in bladder-specific phase 2 enzyme induction and acts effectively at a low oral dose of 0.98 μmol/kg/day [1]. Its induction of GST, NQO1, and GSH is localized to the bladder epithelium, the exact site of carcinogenesis, driven by a 5.2-fold increase in Nrf2 nuclear translocation [2].

Structure-Activity Relationship (SAR) Studies of Dithiolethione-Based Cytoprotectants

The unique cyclopenta ring of CPDT provides a critical structural benchmark for SAR investigations. Direct evidence shows that expanding this ring to a six-membered cyclohexa homolog (CHDT) completely abrogates its ability to induce glutathione (183% of control for CPDT vs. 98% for CHDT) . This makes CPDT an essential reference point for any medicinal chemistry program seeking to optimize or understand the pharmacophore of neuroprotective or chemopreventive dithiolethiones.

Investigating Motor Neuron Degeneration in Models of ALS and Spinal Cord Injury

In ex vivo models of motor neuron injury, CPDT is the most efficacious phase 2 enzyme inducer for promoting neuronal survival. A direct comparison shows that CPDT (30 µM) provides superior neuroprotection compared to equal concentrations of D3T and t-BHQ [3]. This evidence justifies its use as the leading compound for exploring Nrf2-mediated neuroprotective mechanisms against oxidative stress and excitotoxicity in ALS, spinal cord injury, and related neurodegenerative research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for CPDT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.